molecular formula C13H26 B13949029 2-Hexyl-1,1,4-trimethylcyclobutane CAS No. 49622-19-7

2-Hexyl-1,1,4-trimethylcyclobutane

Cat. No.: B13949029
CAS No.: 49622-19-7
M. Wt: 182.35 g/mol
InChI Key: QBXWLDWHEDTEAG-UHFFFAOYSA-N
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Description

2-Hexyl-1,1,4-trimethylcyclobutane is an organic compound with the molecular formula C13H26. It is a cycloalkane derivative characterized by a cyclobutane ring substituted with hexyl and trimethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexyl-1,1,4-trimethylcyclobutane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hexyl-substituted alkenes with trimethyl-substituted cyclobutanes in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing by-products. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Hexyl-1,1,4-trimethylcyclobutane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols, ketones, or acids, while substitution can produce halogenated derivatives .

Scientific Research Applications

2-Hexyl-1,1,4-trimethylcyclobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hexyl-1,1,4-trimethylcyclobutane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved .

Comparison with Similar Compounds

  • 2-Hexyl-1,1,3-trimethylcyclobutane
  • 2-Hexyl-1,1,4-trimethylcyclopentane
  • 2-Hexyl-1,1,4-trimethylcyclohexane

Comparison: Compared to these similar compounds, 2-Hexyl-1,1,4-trimethylcyclobutane exhibits unique structural features and reactivity. Its specific substitution pattern on the cyclobutane ring imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

CAS No.

49622-19-7

Molecular Formula

C13H26

Molecular Weight

182.35 g/mol

IUPAC Name

2-hexyl-1,1,4-trimethylcyclobutane

InChI

InChI=1S/C13H26/c1-5-6-7-8-9-12-10-11(2)13(12,3)4/h11-12H,5-10H2,1-4H3

InChI Key

QBXWLDWHEDTEAG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CC(C1(C)C)C

Origin of Product

United States

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